molecular formula C13H26O4 B1671684 Monocaprin CAS No. 26402-22-2

Monocaprin

Cat. No. B1671684
CAS RN: 26402-22-2
M. Wt: 246.34 g/mol
InChI Key: LKUNXBRZDFMZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monocaprin is a 1-monoglyceride of capric acid that has antimicrobial activity against enveloped viruses, certain bacteria, and the yeast Candida albicans .


Synthesis Analysis

Monocaprin can be synthesized using a commercial immobilized lipase (Lipozyme IM 20) through esterification reactions . The process involves the esterification of glycerol with fatty acids using soluble or insoluble lipases as catalyst .


Molecular Structure Analysis

Monocaprin has a molecular formula of C13H26O4, an average mass of 246.343 Da, and a monoisotopic mass of 246.183105 Da .


Chemical Reactions Analysis

Monocaprin’s chemical reactions involve interactions with other substances, such as in the formation of airborne particulates .


Physical And Chemical Properties Analysis

Monocaprin has a density of 1.0±0.1 g/cm3, a boiling point of 369.1±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C. It also has an enthalpy of vaporization of 71.3±6.0 kJ/mol and a flash point of 129.6±15.8 °C .

Scientific Research Applications

1. Antiviral Activity Against SARS-CoV-2

  • Summary of Application: Monocaprin, in its nano form (NMC), has been evaluated for its potential to inhibit enveloped (phi6) and unenveloped (MS2) bacteriophages . This research is particularly relevant due to the COVID-19 pandemic.
  • Methods of Application: NMC was prepared using the sonochemistry technique. The antiviral activity of NMC was compared with molecular monocaprin (MMC) at 0.5 mM and 2 mM concentrations against phi6, which was used as a surrogate for SARS-CoV-2 .
  • Results: The synthesized NMC exhibited 50% higher antiviral activity against phi6 than MMC at pH 7 using plaque assay. NMC inactivated phi6 stronger at pH 4 than at pH 7 .

2. Antimicrobial Activity in Denture Disinfection

  • Summary of Application: Monocaprin has antimicrobial activity against certain bacteria and the yeast Candida albicans. It has been tested in vitro against a number of microorganisms, including species found in the oral cavity and common pathogenic species .
  • Methods of Application: Solutions containing monocaprin were formulated and tested against various microorganisms. The antimicrobial activity of monocaprin was tested with strains growing on a surface as well as in the planktonic phase .
  • Results: Test strains growing on the filter paper surface were less sensitive to monocaprin than the same strain growing in its planktonic phase. C. albicans was the microorganism that was most sensitive to monocaprin, but S. mutans also showed appreciable sensitivity .

3. Anti-bacterial and Wound-healing Actions Against Herpes Labialis

  • Summary of Application: A combination of monocaprin and doxycycline has shown effective anti-viral and wound-healing actions against herpes labialis .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

4. Enhancing Bioavailability of Fucoxanthin

  • Summary of Application: Monocaprin has been used to enhance the bioavailability of fucoxanthin, a marine carotenoid found in brown seaweeds and several microalgae. Fucoxanthin has health benefits such as anti-obesity and anti-diabetic effects .
  • Methods of Application: The combined feeding of fucoxanthin-containing seaweed oil (SO) and monocaprin in a powder diet was attempted, and the fucoxanthin metabolite contents in the liver, small intestine, and serum of diabetic/obese KK-Ay mice were analyzed .
  • Results: After 4 weeks of feeding with the experimental diets, the serum fucoxanthinol concentrations of the mice fed 0.2% SO and 0.5% monocaprin were higher than those of the 0.2% SO-fed mice .

5. Stability Enhancement of Doxycycline

  • Summary of Application: Monocaprin has been incorporated into doxycycline hydrogels to study the effect of monocaprin on doxycycline stability .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

6. Antimicrobial Activity Against Herpes Labialis

  • Summary of Application: A combination of monocaprin and doxycycline has shown effective anti-viral and wound-healing actions against herpes labialis .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

4. Antifungal Activity

  • Summary of Application: Monocaprin, along with other saturated medium-chain monoglycerides such as monolaurin and monomiristine, has been found to have good antifungal activity .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

5. Stability Enhancement of Doxycycline

  • Summary of Application: Monocaprin has been incorporated into doxycycline hydrogels to study the effect of monocaprin on doxycycline stability .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

6. Antimicrobial Activity Against Herpes Labialis

  • Summary of Application: A combination of monocaprin and doxycycline has shown effective anti-viral and wound-healing actions against herpes labialis .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

Monocaprin is toxic and can cause moderate to severe irritation to the skin and eyes. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Monocaprin has potential for use in nanotechnology formulations, which could enable superior in vitro and in vivo performance . It could also be used in a stable aqueous formulation containing a combination of doxycycline and monocaprin in clinically relevant concentrations .

properties

IUPAC Name

2,3-dihydroxypropyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUNXBRZDFMZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40891378
Record name 1-Monodecanoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40891378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroxypropyl decanoate

CAS RN

2277-23-8, 26402-22-2, 69070-60-6
Record name 1-Decanoylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2277-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monoctanoin component B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyceryl monocaprate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026402222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanoic acid, monoester with 1,2,3-propanetriol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Monodecanoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40891378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decanoic acid, monoester with glycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.319
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Decanoic acid, ester with triglycerol trioctanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.312
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-Dihydroxypropyl decanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERYL 1-CAPRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/197M6VFC1W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Monocaprin
Reactant of Route 2
Reactant of Route 2
Monocaprin
Reactant of Route 3
Reactant of Route 3
Monocaprin
Reactant of Route 4
Reactant of Route 4
Monocaprin
Reactant of Route 5
Reactant of Route 5
Monocaprin
Reactant of Route 6
Reactant of Route 6
Monocaprin

Citations

For This Compound
1,410
Citations
S Skulason, WP Holbrook, H Thormar… - Journal of oral …, 2012 - Wiley Online Library
… of monocaprin and our clinical results of low dose doxycycline on aphthous ulcers, a combination formulation of low dose doxycycline and monocaprin … disease; monocaprin in stopping …
Number of citations: 52 onlinelibrary.wiley.com
M Ma, X Wen, Y Xie, Z Guo, R Zhao, P Yu, D Gong… - Food Control, 2018 - Elsevier
… In this work, the preservative ability of monocaprin against three food spoilage … of monocaprin as a potent food preservative. The minimum inhibitory concentrations (MIC) of monocaprin …
Number of citations: 46 www.sciencedirect.com
T Ósk Thorgeirsdóttir, T Kristmundsdóttir… - Acta Odontologica …, 2006 - Taylor & Francis
… The antimicrobial activity of monocaprin was tested with strains growing on a surface as … of monocaprin. Test strains growing on the filter paper surface were less sensitive to monocaprin …
Number of citations: 31 www.tandfonline.com
H Thormar, G Bergsson, E Gunnarsson… - Sexually transmitted …, 1999 - sti.bmj.com
… and cytocidal potency of monocaprin dissolved in pharmaceutical … RESULTS: Gels containing 20 mM of monocaprin caused a … CONCLUSIONS: Hydrogels containing monocaprin are …
Number of citations: 77 sti.bmj.com
BK Yoon, JA Jackman, MC Kim, TN Sut, NJ Cho - Langmuir, 2017 - ACS Publications
… Collectively, at 1 mM and higher monocaprin concentrations, significant membrane … value of monocaprin is 600 μM, our findings indicate that, in contrast to capric acid, monocaprin is …
Number of citations: 46 pubs.acs.org
H Hilmarsson, H Thormar, JH Thrainsson… - Poultry science, 2006 - Elsevier
… of monocaprin to their drinking water and feed. It was found that treatment with monocaprin in … Addition of monocaprin to drinking water and feed 2 to 3 d before slaughter might therefore …
Number of citations: 77 www.sciencedirect.com
TÓ Thorgeirsdóttir, AL Kjøniksen, KD Knudsen… - European journal of …, 2005 - Elsevier
The purpose of this study was to characterize the rheological and structural properties of a pharmaceutical multicomponent hydrogel formulation. This formulation consists of a hydrogel-…
Number of citations: 45 www.sciencedirect.com
M Ma, J Zhao, X Yan, Z Zeng, D Wan, P Yu, J Xia… - Food Control, 2022 - Elsevier
… monocaprin and carvacrol (monocaprin at 0.625 mM, carvacrol at 0.625 mM, monocaprin … coli O157:H7 treatment; monocaprin at 1.25 mM, carvacrol at 1.25 mM, monocaprin and …
Number of citations: 21 www.sciencedirect.com
J Neyts, T Kristmundsdottir, E De Clercq… - Journal of medical …, 2000 - Wiley Online Library
… 1-monoglyceride of capric acid (monocaprin) as the active ingredient … We report here that hydrogels containing monocaprin … to the virucidal action of monocaprin. These findings have …
Number of citations: 70 onlinelibrary.wiley.com
VGR Patlolla, W Peter Holbrook, S Gizurarson… - Gels, 2019 - mdpi.com
… incorporate monocaprin to doxycycline hydrogels and to study the effect of monocaprin on … and epimerization [11] whereas, monocaprin is susceptible to hydrolysis and cleavage of fatty …
Number of citations: 12 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.